5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamine
Overview
Description
5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are characterized by a thiophene ring fused to a pyrimidine ring. The molecular formula of 5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is C10H11N3S, and it has a molecular weight of 205.28 g/mol .
Mechanism of Action
Target of Action
The primary target of 5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamine is AKT1 , a serine/threonine kinase . AKT1 plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .
Mode of Action
The compound acts as an inhibitor of AKT1 . It binds to the kinase domain of AKT1, thereby preventing its activation and subsequent downstream signaling . This leads to the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
The compound primarily affects the PI3K/AKT/mTOR signaling pathway . This pathway is often aberrantly activated in various types of cancers, including acute myeloid leukemia (AML), due to oncogenic driver alterations . By inhibiting AKT1, the compound disrupts this pathway, leading to reduced cell proliferation and increased apoptosis .
Pharmacokinetics
The compound has shown a clear effect at low micromolar concentrations on growth inhibition and induction of apoptosis in aml cells
Result of Action
The compound’s action results in growth inhibition and induction of apoptosis in AML cells . This is achieved through the inhibition of AKT1 and disruption of the PI3K/AKT/mTOR signaling pathway .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of 5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamine on various types of cells and cellular processes are still being explored. Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models are limited. It has been suggested that the effects of this compound may vary with different dosages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a multi-component reaction that typically involves the condensation of a ketone, an α-cyanoester, and elemental sulfur . The reaction conditions often require mild temperatures and the presence of a base to facilitate the cyclization process.
Industrial Production Methods
the Gewald reaction remains a viable method for large-scale synthesis due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted pyrimidines .
Scientific Research Applications
5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydro 1benzothieno[2,3-d]pyrimidin-4-one : This compound is structurally similar but contains a carbonyl group instead of an amine group .
- 3-Alkyl-5,6,7,8-tetrahydro[4,5]benzothieno[2,3-d]pyrimidin-4-one : These derivatives have alkyl groups attached to the pyrimidine ring .
Uniqueness
5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is unique due to its specific amine functionality, which allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c11-9-8-6-3-1-2-4-7(6)14-10(8)13-5-12-9/h5H,1-4H2,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPQVUQBEBHHQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293029 | |
Record name | 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4994-88-1 | |
Record name | 4994-88-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86899 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the disorder observed in the crystal structure of 7-Methyl-5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidin-4-amine?
A1: The research paper describes a disorder in the crystal structure of the compound, where two carbon atoms of the cyclohexene ring and their attached methyl group exist in two different conformations within the crystal lattice []. This disorder is quantified as a 0.544(2):0.456(2) ratio between the two conformations. Understanding such structural flexibility is crucial as it can influence the compound's interactions with other molecules, potentially impacting its biological activity or physicochemical properties.
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